molecular formula C24H17FN4OS B3400316 N-(2-fluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1040658-90-9

N-(2-fluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B3400316
CAS No.: 1040658-90-9
M. Wt: 428.5 g/mol
InChI Key: CXCZHFXCQKIGQG-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a naphthalen-1-yl group and at position 4 with a sulfanyl-linked acetamide moiety. The acetamide is further functionalized with a 2-fluorophenyl group (Fig. 1). Its molecular formula is C₂₄H₁₆BrFN₄OS (MW: 507.38) based on the bromo-fluoro analog reported in .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4OS/c25-19-10-3-4-11-20(19)27-23(30)15-31-24-22-14-21(28-29(22)13-12-26-24)18-9-5-7-16-6-1-2-8-17(16)18/h1-14H,15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCZHFXCQKIGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C27H24N4OSC_{27}H_{24}N_{4}OS, with a molecular weight of 452.6 g/mol. The structure features a naphthalenyl group linked to a pyrazolo[1,5-a]pyrazin moiety through a sulfanyl group, contributing to its biological activity.

Biological Activity Overview

Recent studies indicate that compounds with pyrazolo and naphthalene structures possess various biological activities, including:

  • Anticancer : Compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.
  • Antimicrobial : Pyrazole derivatives have been reported to exhibit antimicrobial properties against different pathogens.
  • Anti-inflammatory : Some derivatives demonstrate anti-inflammatory effects, potentially useful in treating inflammatory diseases.

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors for specific enzymes involved in cancer cell proliferation.
  • Interference with Cellular Signaling Pathways : These compounds can modulate signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and growth.
  • Induction of Apoptosis : Certain derivatives promote apoptosis in cancer cells through the activation of caspases and alteration of mitochondrial membrane potential.

Table 1: Summary of Biological Activities

Activity TypeReferenceObservations
Anticancer Significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM.
Antimicrobial Broad-spectrum activity against various pathogens observed in related pyrazole derivatives.
Anti-inflammatory Induced reduction in pro-inflammatory cytokines in vitro.

Detailed Research Findings

  • Anticancer Activity : A study highlighted that compounds similar to this compound exhibited potent activity against lung and breast cancer cells, with IC50 values indicating significant cytotoxicity while remaining non-toxic to normal human cells .
  • Antimicrobial Properties : Research on related pyrazole compounds demonstrated effective inhibition against bacterial strains, suggesting potential for development as antimicrobial agents .
  • Anti-inflammatory Effects : The compound was noted for its ability to decrease levels of inflammatory markers in cell cultures, indicating a mechanism that could be harnessed for therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Core Structure Variations

Pyrazolo[1,5-a]pyrazine derivatives are distinct from pyrazolo[1,5-a]pyrimidines (e.g., F-DPA in ) and triazole-containing analogs (). The pyrazine ring in the target compound introduces a six-membered aromatic system, differing from the five-membered triazole or pyrimidine cores in other compounds. This structural divergence impacts electronic properties and binding interactions.

Substituent Modifications

Key analogs and their substituent variations are summarized below:

Compound Name Pyrazolo[1,5-a]pyrazine Substituents Acetamide Substituent Molecular Formula Molecular Weight Reference
Target Compound (N-(2-fluorophenyl)-...) 2-naphthalen-1-yl, 4-sulfanyl N-(2-fluorophenyl) C₂₄H₁₆BrFN₄OS 507.38
2-{[2-(4-methylphenyl)...}acetamide () 2-(4-methylphenyl), 4-sulfanyl N-(2-trifluoromethylphenyl) C₂₂H₁₇F₃N₄OS 454.45
2-{[2-(4-chlorophenyl)...}acetamide () 2-(4-chlorophenyl), 4-sulfanyl N-(3-methylsulfanylphenyl) C₂₁H₁₇ClN₄S₂ 452.94
N-(2-bromo-4-methylphenyl)-...acetamide () 2-phenyl, 5-methylpyrazolo[1,5-a]pyrimidin-7-yl N-(2-bromo-4-methylphenyl) C₂₂H₁₈BrN₃O 436.30
F-DPA (N,N-diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) Pyrazolo[1,5-a]pyrimidine core N,N-diethyl, 4-fluorophenyl C₁₉H₂₂FN₃O 327.40

Key Observations :

  • Naphthalene vs.
  • Halogen Effects : Fluorine (target compound) and chlorine () influence electronic properties and metabolic stability, while bromine () may enhance halogen bonding in biological targets.
  • Sulfanyl vs. Oxygen Linkers : The sulfanyl group in the target compound and analogs () offers greater flexibility and reduced polarity compared to oxygen-based linkages in triazole derivatives ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

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